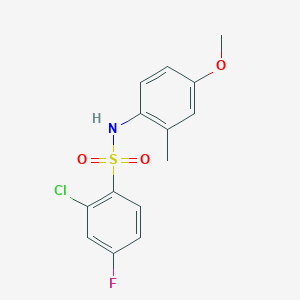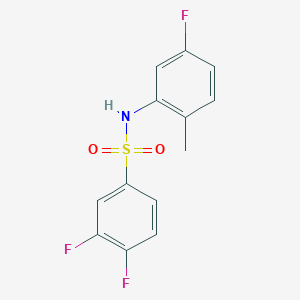
3-cyclopentyl-N-(3,5-dimethylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopentyl-N-(3,5-dimethylphenyl)propanamide is an organic compound with the molecular formula C16H23NO It is characterized by a cyclopentyl group attached to the nitrogen atom of a propanamide backbone, with a 3,5-dimethylphenyl group attached to the nitrogen atom as well
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-(3,5-dimethylphenyl)propanamide typically involves the following steps:
Formation of the Amide Bond: The reaction between 3,5-dimethylaniline and 3-cyclopentylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) can form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to scale up the reaction.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, solvent, and reaction time to maximize yield and purity.
Purification and Quality Control: Employing large-scale purification methods and rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-N-(3,5-dimethylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the cyclopentyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Halogenated derivatives, substituted aromatic compounds
Scientific Research Applications
3-cyclopentyl-N-(3,5-dimethylphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-cyclopentyl-N-(3,5-dimethylphenyl)propanamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-cyclopentyl-N-(2,5-dimethylphenyl)propanamide
- 3-cyclopentyl-N-(4-methylphenyl)propanamide
- 3-cyclopentyl-N-(3-methylphenyl)propanamide
Uniqueness
3-cyclopentyl-N-(3,5-dimethylphenyl)propanamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C16H23NO |
|---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
3-cyclopentyl-N-(3,5-dimethylphenyl)propanamide |
InChI |
InChI=1S/C16H23NO/c1-12-9-13(2)11-15(10-12)17-16(18)8-7-14-5-3-4-6-14/h9-11,14H,3-8H2,1-2H3,(H,17,18) |
InChI Key |
ZDMKCWZSXQUZIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CCC2CCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10963019.png)

![(2E)-1-[3-(difluoromethoxy)phenyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B10963033.png)
![2-({5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B10963040.png)
![2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B10963047.png)

![6,7-dimethoxy-3-[(5-methyl-1H-pyrazol-3-yl)amino]-2-benzofuran-1(3H)-one](/img/structure/B10963058.png)
![N-[4-(acetylamino)phenyl]-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B10963062.png)
![(3-Methylpiperidin-1-yl)(pyrazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B10963068.png)
![4-bromo-1,5-dimethyl-N-[1-(morpholin-4-yl)propan-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B10963070.png)
![3-(4-chlorobenzyl)-5-[(3-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B10963078.png)
![2-[4,5-bis(phenylcarbonyl)-1H-1,2,3-triazol-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B10963081.png)
![2-[(2,4-difluorophenoxy)methyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide](/img/structure/B10963089.png)

